Jatamansinone
Overview
Description
Jatamansinone is a bioactive compound derived from the plant Nardostachys jatamansi, commonly known as spikenard or jatamansi. This plant is native to the Himalayan region and has been used in traditional Ayurvedic and Unani medicine for centuries. This compound is a sesquiterpene, a class of terpenes that consist of three isoprene units and are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of jatamansinone typically involves the extraction of essential oils from the rhizomes of Nardostachys jatamansi. The essential oil is then subjected to various chemical processes to isolate this compound. One common method involves steam distillation followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound is less common due to the endangered status of Nardostachys jatamansi. biotechnological approaches, such as tissue culture and genetic engineering, are being explored to produce this compound in a sustainable manner .
Chemical Reactions Analysis
Types of Reactions
Jatamansinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Various substitution reactions can occur, leading to the formation of different this compound derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Jatamansinone has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Neuroprotective Effects: This compound has shown promise in protecting neurons from oxidative stress and inflammation, making it a potential candidate for treating neurodegenerative diseases.
Cardioprotective Effects: Studies have indicated that this compound can protect the heart from damage caused by toxins and oxidative stress.
Antimicrobial Activity: This compound exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Anti-inflammatory Effects: The compound has been shown to reduce inflammation in various experimental models.
Mechanism of Action
Jatamansinone exerts its effects through several molecular pathways:
Antioxidant Pathways: It enhances the activity of antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Pathways: this compound inhibits the production of pro-inflammatory cytokines and mediators.
Neuroprotective Pathways: It modulates neurotransmitter levels and protects neurons from apoptosis.
Comparison with Similar Compounds
Similar Compounds
Jatamansone: Another sesquiterpene from Nardostachys jatamansi with similar neuroprotective and anti-inflammatory properties.
Nardosinone: Known for its antimicrobial and anti-inflammatory activities.
Valeranone: Exhibits sedative and anxiolytic effects.
Uniqueness of Jatamansinone
This compound stands out due to its broad spectrum of biological activities, particularly its potent neuroprotective and cardioprotective effects. Its unique chemical structure allows it to interact with multiple molecular targets, making it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
8,8-dimethyl-10H-pyrano[2,3-h]chromene-2,9-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSKSIFYCHCZDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347439 | |
Record name | Jatamansinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2221-67-2 | |
Record name | Jatamansinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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